

Physical and chemical properties of ethyl 4hydroxy-7-trifluoromethyl-3quinolinecarboxylate.

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Compound of Interest		
	Ethyl 4-hydroxy-7-	
Compound Name:	(trifluoromethyl)quinoline-3-	
	carboxylate	
Cat. No.:	B187146	Get Quote

Ethyl 4-hydroxy-7-trifluoromethyl-3quinolinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate. The information is compiled from various scientific sources and is intended to support research and development activities involving this compound.

Core Compound Properties

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a quinoline derivative, a class of heterocyclic compounds with diverse pharmacological applications, including antiseptic, antipyretic, and antiperiodic actions.[1][2] This particular derivative is noted for its potential as a potent antimicrobial agent and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. [1][3]

Physical and Chemical Data



A summary of the key physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source(s)
Molecular Formula	С13Н10F3NO3	[3]
Molecular Weight	285.22 g/mol	[3]
Appearance	Off-white powder	[3]
Melting Point	>300 °C (literature)	[2][3]
Boiling Point (Predicted)	343.5 ± 37.0 °C	[3]
Density (Predicted)	1.404 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.11 ± 0.50	[3]
LogP (Predicted)	2.73	[4]
InChI	1S/C13H10F3NO3/c1-2-20- 12(19)9-6-17-10-5- 7(13(14,15)16)3-4- 8(10)11(9)18/h3-6H,2H2,1H3, (H,17,18)	[2]
InChlKey	YHUWNMJUAZJACG- UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)c1cnc2cc(ccc2c1O) C(F)(F)F	[2]
CAS Number	391-02-6	[3]

Synthesis Protocol

The synthesis of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is typically achieved through the Gould-Jacobs reaction, involving the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1][5]

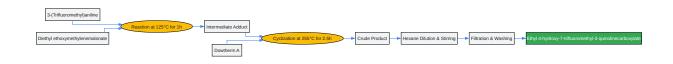


Experimental Procedure

A detailed experimental protocol for the synthesis is as follows:

- Reaction of Aniline and Malonate: 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) is heated with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) at 125 °C for 1 hour.[1]
- Cyclization: After the initial reaction, Dowtherm A (50 mL) is added to the mixture, and the temperature is raised to 255 °C for 2.5 hours to facilitate cyclization.
- Isolation and Purification: Upon cooling to room temperature, the reaction mixture is diluted with hexane (50 mL) and stirred for 5 minutes. The resulting precipitate is filtered and washed with hexane to yield the final product as a white solid.[1]

This procedure has been reported to yield approximately 16.51 g (93%) of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.[1]



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Synthesis workflow for ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.

Spectroscopic Data ¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).[1]



High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of the synthesized compound.

• HRMS (m/z): Calculated for C₁₃H₁₀F₃NO₃ [M+H]⁺: 286.0686, Found: 286.0691.[1]

FT-IR and ¹³C NMR Spectroscopy

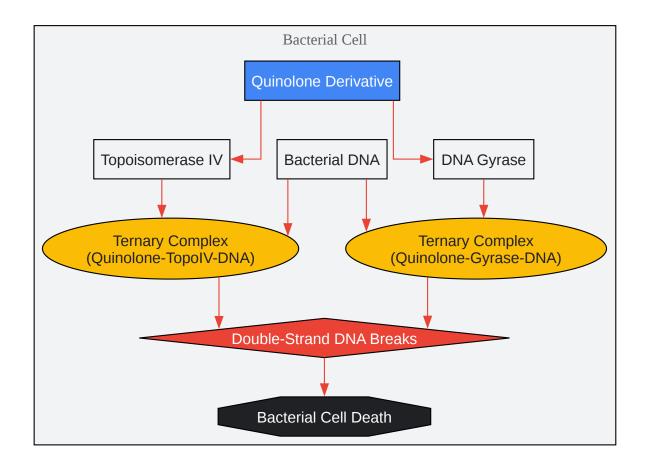
While specific experimental FT-IR and ¹³C NMR data for ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate are not readily available in the surveyed literature, data for structurally similar quinoline derivatives can be used for comparative analysis. Databases such as ChemicalBook indicate the availability of this spectral data.[6]

Biological Activity and Potential Mechanisms of Action

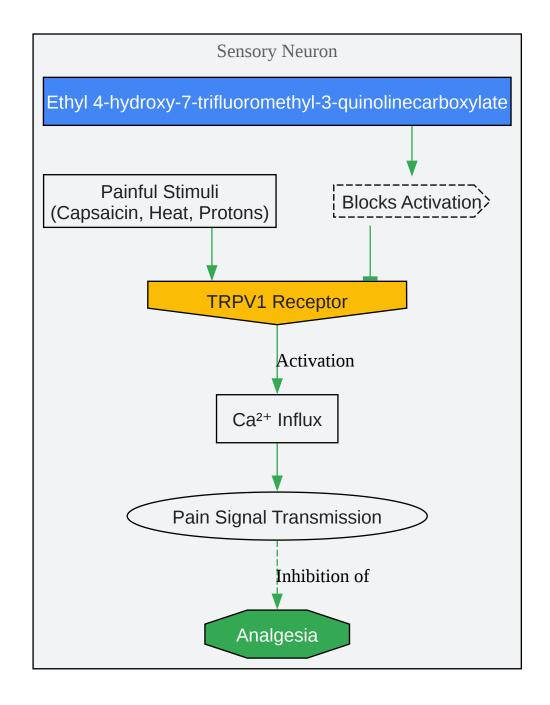
Antimicrobial Activity

Quinolone derivatives are well-established antimicrobial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately causing bacterial cell death.[8] The trifluoromethyl group at the 7-position is a common feature in many potent fluoroquinolone antibiotics, often enhancing their antibacterial activity.









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